molecular formula C15H10Cl2N4O2 B13873445 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine

4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine

Cat. No.: B13873445
M. Wt: 349.2 g/mol
InChI Key: RJXIRIBEDLXVGH-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine is a heterocyclic compound with a molecular formula of C15H10Cl2N4O2. This compound is known for its unique structure, which includes both pyrimidine and pyrazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Scientific Research Applications

4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrimidinylamine
  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrimidinylthiol

Uniqueness

4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine is unique due to its dual pyrimidine and pyrazine rings, which provide a distinct set of chemical properties

Properties

Molecular Formula

C15H10Cl2N4O2

Molecular Weight

349.2 g/mol

IUPAC Name

4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrazin-2-ylpyrimidine

InChI

InChI=1S/C15H10Cl2N4O2/c1-22-10-4-2-3-5-11(10)23-12-13(16)20-15(21-14(12)17)9-8-18-6-7-19-9/h2-8H,1H3

InChI Key

RJXIRIBEDLXVGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CN=C3)Cl

Origin of Product

United States

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